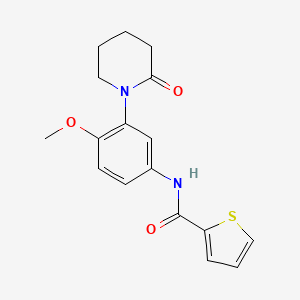

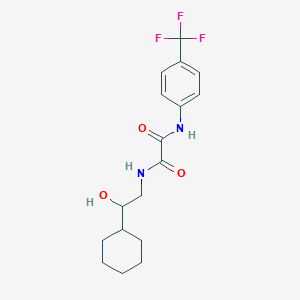

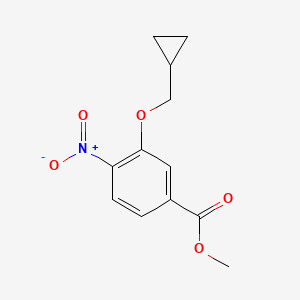

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole motif . Indole motifs are significant scaffolds in the discovery of new drugs . They are often biologically active species and exhibit a broad range of useful biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . A series of novel indole derivatives were designed, synthesized, and evaluated for their binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and formation of imines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .科学的研究の応用

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Microbial Infections

Indole derivatives also show potential in the treatment of microbial infections . Their biological activity against microbes has been a subject of interest in recent research .

Treatment of Various Disorders

Indole derivatives have been found to be effective in the treatment of various disorders in the human body . This makes them a versatile tool in medical research and treatment .

Synthesis of Alkaloids

Indoles are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Antiviral Activity

Some indole diterpenoids have shown significant protection against H1N1 virus-induced cytopathic effects . This suggests that indole derivatives could have potential applications in antiviral treatments .

Antibacterial Activity

Indole diterpenoids exhibit antibacterial activities . This makes them a potential candidate for the development of new antibacterial drugs .

Ion Channel Inhibitory Activities

Indole diterpenoids also exhibit ion channel inhibitory activities . This suggests that they could be used in the treatment of diseases related to ion channel dysfunction .

Protein Tyrosine Phosphatase Inhibitory Activities

Most of the indole diterpenoids are potent inhibitors of protein tyrosine phosphatase . This makes them potential candidates for the development of new drugs for diseases related to protein tyrosine phosphatase .

Safety And Hazards

将来の方向性

Indole motifs are gaining a lot of importance in medicinal chemistry due to their physiological activity . Hence, these substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents . The development of newer and safer anticancer agents is of utmost importance .

特性

IUPAC Name |

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKWBNNGBIKTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)